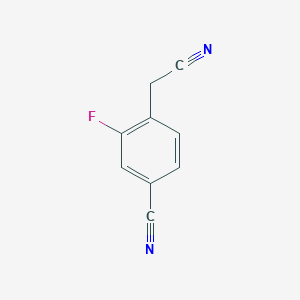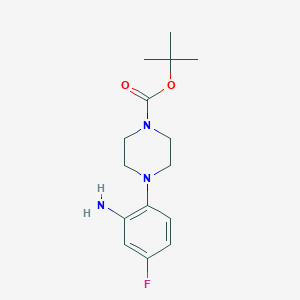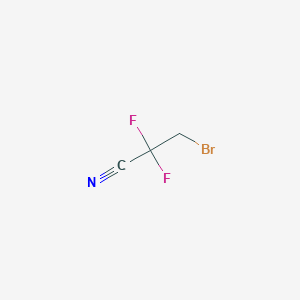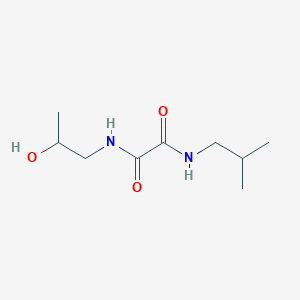
N1-(2-hydroxypropyl)-N2-isobutyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-hydroxypropyl)-N2-isobutyloxalamide” seems to be a compound with both hydroxypropyl and isobutyloxalamide groups. Compounds with hydroxypropyl groups, such as N-(2-Hydroxypropyl)methacrylamide (HPMA), are often used in the production of polymers for various applications, including drug delivery .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are methods for synthesizing similar compounds. For instance, HPMA polymers can be synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization .
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicity
2-Methylpropene, or isobutene, is a chemical extensively utilized in the synthetic rubber industry, showing metabolic and toxicological significance in laboratory animals and humans. It metabolizes into 2-methyl-1,2-epoxypropane (MEP) in both rodents and humans, involving enzymes like CYP2E1, epoxide hydrolase, and glutathione S-transferase in its metabolism and inactivation. While rodents tolerate low levels of isobutene without apparent toxicity, its primary metabolite, MEP, can cause genetic damage in vitro, indicating that isobutene's toxicity relies on its metabolic activation to MEP (Cornet & Rogiers, 1997).
Poly(N-isopropylacrylamide) in Biomedical Applications
Poly(N-isopropylacrylamide) (PNIPAAm) thermo-responsive hydrogels have seen extensive investigation for biomedical applications, including controlled delivery of active molecules, tissue engineering, and regenerative medicine. Its ability to copolymerize and graft with synthetic polymers and biomolecules, alongside advances in radical polymerization methods, has expanded its use in the biomedical field, especially in three-dimensional bioprinting technology for thermal stimuli-responsive medical devices (Lanzalaco & Armelin, 2017).
Role of β-hydroxybutyrate and Polymers in Health and Disease
β-Hydroxybutyrate and its polymer, poly-β-hydroxybutyrate, along with inorganic polyphosphate, play significant roles in mammalian health and disease. β-Hydroxybutyrate, a major ketone body produced during ketosis, serves as an alternative energy source. Elevated levels of its polymer are associated with pathological states, indicating the balance between formation and detoxification of these compounds is crucial for determining their potential toxicity and therapeutic benefits (Dedkova & Blatter, 2014).
HPMA Copolymer-Cyclic RGD Conjugates for Tumor Targeting
HPMA copolymer-cyclic RGD conjugates have been designed for targeting tumor angiogenesis, showing increased tumor accumulation and reduced uptake in non-target organs compared to free peptides. These constructs have facilitated the targeted delivery of therapeutics and imaging agents to solid tumors, demonstrating promising results in enhancing tumor concentration of drugs and radiotherapeutic agents, potentially improving treatment outcomes (Pike & Ghandehari, 2010).
Eigenschaften
IUPAC Name |
N'-(2-hydroxypropyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)4-10-8(13)9(14)11-5-7(3)12/h6-7,12H,4-5H2,1-3H3,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQLQYGUMAAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)
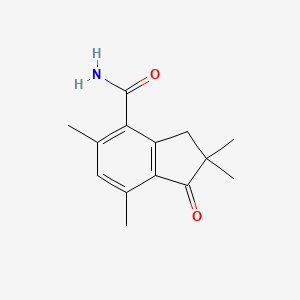
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride](/img/no-structure.png)

![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666178.png)

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)

